molecular formula C16H14Cl2N2O2S B3509161 2-[(2,4-DICHLOROPHENYL)METHANESULFONYL]-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE

2-[(2,4-DICHLOROPHENYL)METHANESULFONYL]-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE

Cat. No.: B3509161
M. Wt: 369.3 g/mol
InChI Key: GEZIPVSXZNWIAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2,4-Dichlorophenyl)methanesulfonyl]-5,6-dimethyl-1H-1,3-benzodiazole is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzodiazole core substituted with a dichlorophenyl group and a methanesulfonyl group, making it a subject of interest in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2,4-dichlorophenyl)methanesulfonyl]-5,6-dimethyl-1H-1,3-benzodiazole typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dichlorobenzyl chloride and 5,6-dimethyl-1H-1,3-benzodiazole.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Procedure: The 2,4-dichlorobenzyl chloride is reacted with 5,6-dimethyl-1H-1,3-benzodiazole under reflux conditions to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of substituted benzodiazole derivatives.

Scientific Research Applications

2-[(2,4-Dichlorophenyl)methanesulfonyl]-5,6-dimethyl-1H-1,3-benzodiazole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2,4-dichlorophenyl)methanesulfonyl]-5,6-dimethyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 2,4-Dichlorobenzylsulfonyl chloride
  • 2,5-Dichlorophenyl)methanesulfonyl chloride

Comparison:

  • Structural Differences: While similar in having dichlorophenyl and methanesulfonyl groups, the position of these groups on the benzene ring can significantly affect their chemical properties and reactivity.
  • Unique Features: 2-[(2,4

Properties

IUPAC Name

2-[(2,4-dichlorophenyl)methylsulfonyl]-5,6-dimethyl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O2S/c1-9-5-14-15(6-10(9)2)20-16(19-14)23(21,22)8-11-3-4-12(17)7-13(11)18/h3-7H,8H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEZIPVSXZNWIAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)S(=O)(=O)CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(2,4-DICHLOROPHENYL)METHANESULFONYL]-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE
Reactant of Route 2
2-[(2,4-DICHLOROPHENYL)METHANESULFONYL]-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE
Reactant of Route 3
2-[(2,4-DICHLOROPHENYL)METHANESULFONYL]-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE
Reactant of Route 4
2-[(2,4-DICHLOROPHENYL)METHANESULFONYL]-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE
Reactant of Route 5
2-[(2,4-DICHLOROPHENYL)METHANESULFONYL]-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE
Reactant of Route 6
2-[(2,4-DICHLOROPHENYL)METHANESULFONYL]-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.